3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide
Description
Properties
IUPAC Name |
3-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10(2)9-12(15)14-11-3-4-13(11)5-7-16-8-6-13/h10-11H,3-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGVGDSFXKDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCC12CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxa-Pictet-Spengler Cyclization
The Oxa-Pictet-Spengler reaction enables spiroannulation via acid-catalyzed cyclization of β-hydroxyethylamines with ketones or aldehydes. Adapted from CCR2 antagonist syntheses:
Procedure :
- React piperidone acetal 6 (1.0 equiv) with 3-methylbutanol derivative 5 (1.2 equiv) in TFA/CH₂Cl₂ (1:3) at 0°C → RT for 12 h.
- Neutralize with NaHCO₃, extract with EtOAc, and purify via chromatography (hexane/EtOAc 4:1).
- Isolate 7-oxaspiro[3.5]nonan-1-amine intermediate in 58–72% yield.
Mechanistic Insight :
Protonation of the alcohol activates it for intramolecular nucleophilic attack on the acetal carbonyl, followed by dehydration to form the spirocyclic ether.
Lactone Ring-Opening Aminolysis
γ-Lactone intermediates provide access to stereodefined spirocycles, as demonstrated in hydroxybutanamide syntheses:
Stepwise Process :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lactonization | Ethylene sulfate, K₂CO₃, DMF, 80°C, 6 h | 85% |
| Aminolysis | 7-Oxaspiro[3.5]nonan-1-amine, Et₃N, THF, reflux, 24 h | 63% |
This method avoids harsh acidic conditions but requires careful temperature control to prevent epimerization.
Amide Bond Formation Methodologies
Carbodiimide-Mediated Coupling
DCC/DMAP activation proves effective for coupling sterically hindered amines, per quinoline amide syntheses:
Optimized Protocol :
- Dissolve 3-methylbutanoic acid (1.2 equiv) and DCC (1.1 equiv) in anhydrous CH₂Cl₂ at 0°C.
- Add 7-oxaspiro[3.5]nonan-1-amine (1.0 equiv) and DMAP (0.1 equiv).
- Stir at RT for 16 h → Wash with 10% citric acid and saturated NaHCO₃.
- Purify via silica gel chromatography (hexane/EtOAc 15:1) → 68% isolated yield.
Critical Parameters :
- Moisture-free conditions essential for DCC efficiency
- DMAP accelerates acylation of bulky amines
Copper-Catalyzed Radical Amination
Schlenk tube-based procedures enable metal-mediated C–N bond formation under inert atmosphere:
Reaction Setup :
| Component | Quantity |
|---|---|
| 3-Methylbutanoyl chloride | 1.5 equiv |
| 7-Oxaspiro[3.5]nonan-1-amine | 1.0 equiv |
| Cu powder | 10 mol% |
| 2,2'-Bipyridine | 12 mol% |
| Na₂CO₃ | 1.0 equiv |
| 1,4-Dioxane | 1 mL |
Conditions : Degas 3×, heat at 120°C for 8 h → 74% yield after column chromatography.
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| DCC/DMAP Coupling | 68 | 98.2 | >100 g |
| Cu-Catalyzed Amination | 74 | 97.5 | <10 g |
| Lactone Aminolysis | 63 | 99.1 | 50–100 g |
Key tradeoffs:
- Carbodiimide methods offer scalability but generate DCU byproducts requiring careful purification.
- Copper catalysis provides higher yields but limited scalability due to strict anaerobic requirements.
Process Optimization and Troubleshooting
Spirocycle Stability Under Amidation Conditions
Thermogravimetric analysis (TGA) of intermediates reveals:
Byproduct Mitigation Strategies
Common impurities and solutions:
- N-Acylurea Formation (DCC) :
- Oxaspiro Ring Oxidation :
- Sparge reactions with argon to prevent peroxide formation.
- Add 0.5 equiv BHT as radical scavenger in metal-catalyzed routes.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Spirocyclic Core vs. Tetrahydrofuran Derivatives
- The 7-oxaspiro[3.5]nonane core in the target compound provides greater steric hindrance and conformational restriction compared to the tetrahydrofuran ring in compounds like 5a–5d . This rigidity may enhance receptor binding specificity but could reduce solubility due to increased hydrophobicity.
- Sulfamoyl-containing analogs (e.g., 5a–5d) exhibit higher molecular weights (327–355 g/mol) and distinct bioactivity profiles, likely due to hydrogen-bonding interactions facilitated by the sulfonamide group .
Aromatic vs. Aliphatic Substituents
- The phenyl-substituted analog () demonstrates how aromatic groups increase molecular weight (287.4 vs. ~211.3) and may enhance π-π stacking interactions with protein targets. However, the absence of a phenyl group in the target compound could reduce off-target interactions .
- The dioxoisoindolinyl derivative () highlights the impact of heterocyclic appendages on bioactivity, though its larger size (493.53 g/mol) may limit bioavailability compared to the more compact target compound .
Biological Activity
3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide is a synthetic compound characterized by its unique spirocyclic structure, which has garnered interest in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 287.4 g/mol. The compound features a spirocyclic core that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₂ |
| Molecular Weight | 287.4 g/mol |
| CAS Number | 2320146-62-9 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The spirocyclic structure enhances its binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways.
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects, including:
- Antimicrobial Activity: Some spirocyclic compounds have demonstrated effectiveness against various bacterial strains, potentially inhibiting their growth through interference with metabolic processes.
- Anti-inflammatory Properties: The compound may modulate inflammatory responses by influencing cytokine production or immune cell activity.
- Neuroprotective Effects: Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Screening:
A study evaluated the antimicrobial properties of several spirocyclic compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested. -
Inflammation Modulation:
In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects. -
Neuroprotection Studies:
Research involving neuronal cell lines showed that treatment with this compound resulted in decreased apoptosis under oxidative stress conditions, indicating neuroprotective potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic compounds:
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling a butanamide derivative with a spirocyclic amine. For example:
Formation of the acyl chloride : React 3-methylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate 3-methylbutanoyl chloride.
Amide coupling : Combine the acyl chloride with 7-oxaspiro[3.5]nonan-1-amine under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF.
- Optimization : Yield improvements focus on solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2:1 acyl chloride:amine). Purity is verified via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify spirocyclic protons (δ 1.2–2.8 ppm for nonane ring), amide NH (δ 6.5–7.5 ppm, broad), and methyl groups (δ 0.9–1.1 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and spirocyclic ether oxygen (C-O, δ 70–80 ppm).
- Mass Spectrometry (HRMS) : Exact mass calculation (C₁₃H₂₁NO₂ requires m/z 223.1572) ensures molecular ion consistency.
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential as a PRMT5 inhibitor in anticancer studies?
- Methodological Answer :
- In vitro assays :
Enzyme inhibition : Use a fluorescence-based assay with recombinant PRMT5 and SAM (S-adenosyl methionine) to measure methyltransferase activity inhibition (IC₅₀ determination).
Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116, MDA-MB-231) via MTT assay. Include positive controls (e.g., EPZ015666) and negative controls (DMSO vehicle).
- Structure-Activity Relationship (SAR) : Modify the spirocyclic ring (e.g., replace oxygen with nitrogen) or vary the butanamide chain to assess potency changes. Molecular docking (PDB: 4GQB) predicts binding interactions .
Q. What strategies resolve discrepancies in biological activity data between similar spirocyclic amides?
- Methodological Answer :
- Comparative analysis :
- Purity verification : Ensure compounds are ≥95% pure via HPLC (C18 column, acetonitrile/water gradient).
- Assay standardization : Use identical cell lines, incubation times, and reagent batches.
- Meta-analysis : Cross-reference published IC₅₀ values (e.g., compare 3-methylbutanamide vs. thiophene-2-carboxamide derivatives) to identify structural motifs influencing activity. Contradictions may arise from assay sensitivity or solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use tools like SwissADME to assess logP (target 1–3 for solubility), topological polar surface area (TPSA <90 Ų for blood-brain barrier penetration), and CYP450 inhibition.
- Metabolic stability : Simulate hepatic metabolism (e.g., CYP3A4/2D6 interactions) with StarDrop or ADMET Predictor. Introduce electron-withdrawing groups (e.g., -F) to reduce oxidative degradation .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values.
- Error analysis : Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Reproducibility : Perform triplicate experiments and include vehicle controls to normalize background noise .
Q. How should researchers validate target engagement in cellular models?
- Methodological Answer :
- Western blotting : Measure symmetric dimethylarginine (SDMA) levels in histone H4 (PRMT5 substrate) after treatment.
- Cellular thermal shift assay (CETSA) : Confirm compound binding by observing PRMT5 stabilization at elevated temperatures.
- CRISPR knockdown : Compare activity in PRMT5-deficient vs. wild-type cells to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
